Lofendazam

Catalog No.
S533462
CAS No.
29176-29-2
M.F
C15H13ClN2O
M. Wt
272.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lofendazam

CAS Number

29176-29-2

Product Name

Lofendazam

IUPAC Name

7-chloro-5-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C15H13ClN2O/c16-11-6-7-13-14(10-11)18(15(19)8-9-17-13)12-4-2-1-3-5-12/h1-7,10,17H,8-9H2

InChI Key

IUJQOUHDFKALCY-UHFFFAOYSA-N

SMILES

C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, Bu 1014, Bu-1014

Canonical SMILES

C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

The exact mass of the compound Lofendazam is 272.0716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lofendazam (CAS 29176-29-2) is an 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivative that functions as an analytical reference standard and an established medicinal chemistry scaffold. Structurally differentiated from common 1,4-benzodiazepines, it features nitrogen atoms at the 1 and 5 positions of the diazepine ring. In laboratory settings, it is supplied as a solid with documented solubility in DMSO (≥10 mg/mL), making it adaptable for in vitro assays and liquid chromatography applications. Procurement of this specific compound is primarily driven by its role as the principal active metabolite of arfendazam, necessitating its use in pharmacokinetic quantification, forensic toxicology screening, and as a baseline comparator in structure-activity relationship (SAR) studies targeting GABA-A receptor subunit selectivity .

Substituting Lofendazam with more commercially abundant 1,5-benzodiazepines (such as clobazam) or standard 1,4-benzodiazepines (such as diazepam) compromises analytical and synthetic integrity. In metabolic tracking and therapeutic drug monitoring (TDM), Lofendazam is the specific active metabolite of arfendazam; using a class substitute eliminates the ability to accurately quantify parent-drug biotransformation or clearance rates. Furthermore, lofendazam possesses a 1-phenyl substitution and a 2-one configuration, which yields different gas-phase fragmentation patterns in ESI-MS/MS and distinct binding affinities at the GABA-A receptor associated protein compared to the 1-methyl-5-phenyl-2,4-dione core of clobazam. Consequently, buyers must procure Lofendazam to establish valid mass spectral libraries or to serve as a precise baseline agonist in computational docking and SAR derivatization [1].

Essential Role in Arfendazam Metabolite Quantification

In pharmacokinetic and forensic evaluations of arfendazam, accurate quantification relies on distinguishing the parent compound from its active metabolites. Lofendazam serves as the direct analytical reference standard for this pathway. Without Lofendazam, LC-MS/MS assays cannot accurately map the metabolic conversion rate or establish the limit of quantification (LOQ) for arfendazam clearance, which in similar benzodiazepine workflows typically requires tracking sub-ng/mL concentrations. Procurement of exact Lofendazam allows laboratories to calibrate mass spectrometers for the specific retention time and transition ions of the metabolite, differentiating it from the parent arfendazam.

Evidence DimensionAnalytical reference target for metabolic conversion
Target Compound DataLofendazam (Active metabolite reference standard)
Comparator Or BaselineArfendazam (Parent compound)
Quantified DifferenceEnables exact chromatographic separation and quantification of the arfendazam-to-lofendazam metabolic pathway.
ConditionsLC-MS/MS or GC-MS forensic and pharmacokinetic profiling

Procurement of this exact standard is mandatory for toxicology labs needing to prove arfendazam ingestion and track its specific metabolic half-life.

Baseline Agonist for GABA-A Receptor Docking and SAR

In the development of 1,5-benzodiazepine anticonvulsants, Lofendazam is utilized as a benchmark agonist to evaluate binding affinities at the GABA-A receptor associated protein (GABARAP). In comparative docking studies targeting cavity 1# of GABARAP (PDB: 1KJT), Lofendazam established a baseline dock score of -4.7373. This quantitative baseline allowed researchers to validate that newly synthesized derivatives, such as N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-one, achieved stronger binding affinities (dock score -5.0915). Using generic 1,4-benzodiazepines would invalidate the structural comparison, making Lofendazam the required comparator for validating 1,5-BZD scaffold modifications [1].

Evidence DimensionMolecular docking score at GABARAP (1KJT)
Target Compound DataLofendazam (Dock score: -4.7373)
Comparator Or BaselineNovel N1-benzoyl-1,5-BZD derivative (Dock score: -5.0915)
Quantified DifferenceProvides a validated reference threshold (-4.7373) to measure the ~7.5% binding improvement of novel synthetic conformers.
ConditionsStructure-based virtual screening and molecular docking (AMBER force field)

Provides medicinal chemists with a necessary, structurally homologous baseline to prove the efficacy of new 1,5-benzodiazepine modifications.

Distinct Gas-Phase Fragmentation for Mass Spectral Libraries

The proliferation of designer benzodiazepines requires precise mass spectral libraries to prevent false positives in forensic screening. Lofendazam, as a 1,5-benzodiazepine, exhibits gas-phase fragmentation pathways under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) that diverge from traditional 1,4-benzodiazepines like diazepam. While 1,4-BZDs undergo predictable cleavage of the 1,4-diazepine ring, the 1,5-diazepine core of Lofendazam yields specific resonance-stabilized ionic products. Procuring Lofendazam as a reference standard is necessary for calibrating QqToF or QhQ mass spectrometers to identify 1,5-BZD specific product ions, ensuring reliable differentiation from 1,4-BZD analogs in complex biological matrices [1].

Evidence DimensionESI-MS/MS fragmentation pathways
Target Compound DataLofendazam (Yields 1,5-diazepine specific resonance-stabilized product ions)
Comparator Or Baseline1,4-Benzodiazepines (e.g., Diazepam) (Yields standard 1,4-ring cleavage products)
Quantified DifferenceGenerates distinct m/z transition fingerprints that prevent cross-class misidentification in high-resolution MS.
ConditionsElectrospray Ionization Tandem Mass Spectrometry (ESI-QqToF-MS / ESI-QhQ-MS)

Essential for forensic and clinical toxicology labs that must definitively distinguish 1,5-benzodiazepines from 1,4-benzodiazepines in drug screening panels.

Forensic Toxicology and Therapeutic Drug Monitoring (TDM)

Because Lofendazam is the specific active metabolite of arfendazam, it is a necessary analytical reference standard for LC-MS/MS and GC-MS workflows. Toxicology laboratories procure this compound to build calibration curves, establish limits of quantification, and confirm arfendazam ingestion by tracking its metabolic clearance in human plasma or urine .

Medicinal Chemistry and Scaffold Derivatization

As an established 1,5-benzodiazepine scaffold, Lofendazam is utilized by synthetic chemists developing anticonvulsant and anxiolytic agents. Its specific structural configuration serves as a baseline in structure-activity relationship (SAR) studies and molecular docking simulations targeting the GABA-A receptor associated protein, allowing researchers to measure the impact of C-ring and N-ring substitutions [1].

High-Resolution Mass Spectrometry Library Development

Analytical laboratories developing comprehensive screening methods for designer drugs rely on Lofendazam to map the gas-phase fragmentation pathways of 1,5-benzodiazepines. Its inclusion in ESI-MS/MS reference libraries ensures that automated screening algorithms can differentiate 1,5-BZDs from the more common 1,4-BZD class during atmospheric pressure chemical ionization [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

272.0716407 g/mol

Monoisotopic Mass

272.0716407 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V7O53S50SN

Other CAS

29176-29-2

Wikipedia

Lofendazam

Dates

Last modified: 02-18-2024
1. DE Patent 1929656

Explore Compound Types